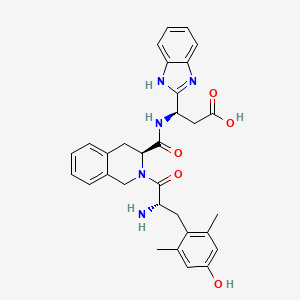

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid

説明

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid is a pseudopeptide derived from the opioid pharmacophore Dmt-Tic (2′,6′-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This compound features a C-terminal 1H-benzimidazol-2-yl (Bid) group linked via an aspartic acid residue in the (R)-configuration . Its design aims to optimize δ-opioid receptor (DOR) selectivity and functional activity.

特性

分子式 |

C31H33N5O5 |

|---|---|

分子量 |

555.6 g/mol |

IUPAC名 |

(3R)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26+,27-/m0/s1 |

InChIキー |

USVQTDLSVBRMCR-RNJDCESWSA-N |

異性体SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@H](CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |

正規SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O |

製品の起源 |

United States |

類似化合物との比較

Key Pharmacological Properties:

- Receptor Affinity: Exhibits subnanomolar affinity for δ-opioid receptors (Kiδ ≈ 0.12–0.36 nM) but retains moderate μ-opioid receptor (MOR) affinity (Kiμ = 16.1 nM) .

- Functional Activity : Acts as a δ-opioid agonist, though its (R)-aspartic acid configuration may reduce δ-selectivity compared to the (S)-isomer (UFP-512) .

- Therapeutic Potential: Preclinical studies suggest roles in analgesia, neuroprotection, and mood regulation, though its behavioral effects (e.g., sedation vs. excitation) differ from structurally related compounds .

Comparison with Structurally Similar Compounds

H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid (UFP-512)

- Structural Difference : (S)-configuration of the aspartic acid side chain.

- Receptor Affinity : Higher δ-selectivity (Kiμ/Kiδ = 122) compared to the (R)-isomer (Kiμ/Kiδ = ~14–16) .

- Functional Activity :

- Clinical Relevance : Proposed for treating neuropathic pain and mood disorders due to its peripheral DOR activation and low abuse liability .

H-Dmt-Tic-NH-CH2-Bid (UFP-502)

- Structural Difference : Lacks the aspartic acid side chain; replaced by a glycine-derived methylene group.

- Receptor Affinity : Lower δ-selectivity (Kiμ/Kiδ = 14) compared to UFP-512 .

- Functional Activity: Full δ-agonist with antinociceptive potency comparable to UFP-512 but reduced metabolic stability . N1-methylation of the Bid group converts it into a δ-antagonist, highlighting the critical role of the Bid moiety in agonist activity .

H-Dmt-Tic-Lys(Bid) Derivatives

- Structural Difference : Aspartic acid replaced by lysine (charged amine side chain).

- Receptor Affinity : Converts δ-agonists into μ-agonists (Kiδ/Kiμ = 0.33 for H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid) .

- Functional Activity :

Structural Determinants of Activity

C-Terminal Modifications

| Compound | C-Terminal Group | δ-Selectivity (Kiμ/Kiδ) | Functional Activity |

|---|---|---|---|

| H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid | Asp (R)-COOH | ~14–16 | δ-Agonist |

| H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid | Asp (S)-COOH | 122 | δ-Agonist |

| H-Dmt-Tic-NH-CH2-Bid | Gly-CH2 | 14 | δ-Agonist |

| H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid | Lys (amine) | 0.33 | μ-Agonist |

Bid Group Modifications

- N1-Methylation : Converts δ-agonists (e.g., UFP-502) into δ-antagonists without affecting μ-receptor affinity .

- Bid vs. Open-Chain Analogs : The Bid group’s aromaticity and hydrogen-bonding capacity are critical for δ-agonist efficacy .

Therapeutic Implications

- H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid: Potential mixed δ/μ activity may limit its utility in conditions requiring pure δ-agonism (e.g., depression) but could offer balanced analgesia with reduced tolerance .

- UFP-512 : Superior δ-selectivity supports its development for peripheral pain syndromes and mood disorders .

- Lysine-Substituted Analogs : μ-Agonism highlights risks of structural modifications altering therapeutic targets .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。